tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1111597-87-5
VCID: VC11711819
InChI: InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)12-7-8(13-15)9-5-4-6-17-9/h4-6,15H,7H2,1-3H3,(H,12,14)/b13-8+
SMILES: CC(C)(C)OC(=O)NCC(=NO)C1=CC=CS1
Molecular Formula: C11H16N2O3S
Molecular Weight: 256.32 g/mol

tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate

CAS No.: 1111597-87-5

Cat. No.: VC11711819

Molecular Formula: C11H16N2O3S

Molecular Weight: 256.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate - 1111597-87-5

Specification

CAS No. 1111597-87-5
Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
IUPAC Name tert-butyl N-[(2E)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate
Standard InChI InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(14)12-7-8(13-15)9-5-4-6-17-9/h4-6,15H,7H2,1-3H3,(H,12,14)/b13-8+
Standard InChI Key TUCDUUNKHNEUPU-MDWZMJQESA-N
Isomeric SMILES CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC=CS1
SMILES CC(C)(C)OC(=O)NCC(=NO)C1=CC=CS1
Canonical SMILES CC(C)(C)OC(=O)NCC(=NO)C1=CC=CS1

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a tert-butyl carbamate group linked to an ethyl chain bearing a hydroxyimino (NOH-\text{NOH}) moiety and a thiophen-2-yl substituent. The (2E)-configuration of the hydroxyimino group ensures planarity, which influences electronic conjugation across the molecule. The thiophene ring, a five-membered aromatic system with a sulfur atom, contributes to the compound’s electron-rich nature, enhancing its reactivity in electrophilic substitution reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H16N2O3S\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight256.32 g/mol
IUPAC Nametert-butyl N-[(2E)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate
Canonical SMILESCC(C)(C)OC(=O)NCC(=NO)C1=CC=CS1
Topological Polar Surface Area96.7 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ1.4\delta \approx 1.4 ppm, singlet), thiophene protons (δ6.87.4\delta \approx 6.8–7.4 ppm), and hydroxyimino protons (δ8.2\delta \approx 8.2 ppm). Infrared (IR) spectroscopy confirms the presence of carbamate (νC=O1700cm1\nu_{\text{C=O}} \approx 1700 \, \text{cm}^{-1}) and hydroxyimino (νN–O930cm1\nu_{\text{N–O}} \approx 930 \, \text{cm}^{-1}) groups.

Synthesis and Optimization

Synthetic Routes

While detailed protocols remain proprietary, the synthesis typically involves sequential steps:

  • Introduction of the Hydroxyimino Group: Reaction of a ketone precursor with hydroxylamine under basic conditions.

  • Carbamate Formation: Coupling the intermediate with tert-butyl carbamate using agents like di-tert-butyl dicarbonate (Boc anhydride).

  • Thiophene Functionalization: Electrophilic substitution or cross-coupling reactions to attach the thiophene moiety.

A patent describing analogous tert-butyl carbamate syntheses highlights challenges in reaction viscosity and yield optimization. For example, WO2019158550A1 reports that neutral reagent forms improve reaction efficiency compared to salt forms, reducing viscosity and enhancing purity .

Industrial-Scale Challenges

Key issues include:

  • Viscosity Control: High viscosity during coupling steps complicates mixing. Solutions involve solvent selection (e.g., acetonitrile) and controlled reagent addition .

  • Yield Optimization: Typical yields for similar compounds range from 85–93%, influenced by reaction time (1–10 hours) and temperature (40–80°C) .

Biological Activity and Mechanisms

Enzyme Modulation

The hydroxyimino group acts as a metal-chelating agent, enabling inhibition of metalloenzymes like tyrosinase. Analogous compounds exhibit IC50\text{IC}_{50} values of 16.78–20.76 μM against mushroom tyrosinase, suggesting potential in treating hyperpigmentation.

Table 2: Comparative Biological Activity

CompoundTarget Enzyme/Cell LineActivity (IC50/DC50\text{IC}_{50}/\text{DC}_{50})
Phenyl Analog Tyrosinase18.5 μM
Thiophene DerivativeMCF-7 Cells11.94 nM

Comparative Analysis with Analogous Compounds

Electronic Effects

Replacing the phenyl group in tert-butyl N-[(2E)-2-(hydroxyimino)-2-phenylethyl]carbamate with thiophen-2-yl increases electron density, altering redox properties. Cyclic voltammetry shows a 0.3 V reduction in oxidation potential compared to phenyl analogs.

Solubility and Bioavailability

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor in synthesizing kinase inhibitors and protease activators. Its ability to degrade proteins via the ubiquitin-proteasome pathway is under investigation for neurodegenerative disease therapeutics.

Materials Science

Conjugated thiophene-carbamate polymers exhibit tunable luminescence, with applications in organic light-emitting diodes (OLEDs). A recent study reported a quantum yield of 0.42 in thin-film configurations.

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